Fgfr3-IN-6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fgfr3-IN-6 is a small molecule inhibitor that targets the fibroblast growth factor receptor 3 (FGFR3). FGFR3 is a member of the receptor tyrosine kinase family and plays a crucial role in cell proliferation, differentiation, and survival. Abnormal activation of FGFR3 is associated with various cancers, including bladder cancer and multiple myeloma. This compound is designed to inhibit the activity of FGFR3, thereby blocking the downstream signaling pathways that promote tumor growth and survival .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Fgfr3-IN-6 involves multiple steps, including the formation of key intermediates and their subsequent coupling reactionsThe final product is obtained through purification techniques such as recrystallization and chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing the use of hazardous reagents. Advanced techniques such as continuous flow chemistry and automated synthesis are often employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
Fgfr3-IN-6 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, commonly using nucleophiles or electrophiles under specific conditions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles like halides, amines, and alcohols; electrophiles like alkyl halides and acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of alcohols can yield aldehydes or ketones, while reduction of nitro groups can produce amines. Substitution reactions can result in the formation of various derivatives with different functional groups .
Applications De Recherche Scientifique
Fgfr3-IN-6 has a wide range of scientific research applications, including:
Biology: Employed in cell-based assays to investigate the role of FGFR3 in cell signaling, proliferation, and differentiation.
Medicine: Investigated as a potential therapeutic agent for the treatment of cancers with FGFR3 alterations, such as bladder cancer and multiple myeloma. .
Industry: Utilized in the development of diagnostic assays and screening platforms for identifying FGFR3 inhibitors.
Mécanisme D'action
Fgfr3-IN-6 exerts its effects by binding to the ATP-binding site of FGFR3, thereby inhibiting its kinase activity. This prevents the phosphorylation of downstream signaling proteins, such as phospholipase C gamma, phosphoinositide 3-kinase, and mitogen-activated protein kinase. As a result, the signaling pathways that promote cell proliferation, survival, and migration are blocked, leading to reduced tumor growth and increased apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Erdafitinib: A pan-FGFR inhibitor approved for the treatment of urothelial carcinoma with FGFR2 or FGFR3 alterations.
Infigratinib: An FGFR1-3 inhibitor used for the treatment of cholangiocarcinoma with FGFR2 fusions.
Pemigatinib: Another FGFR1-3 inhibitor approved for the treatment of cholangiocarcinoma with FGFR2 fusions
Uniqueness
Fgfr3-IN-6 is unique in its high selectivity for FGFR3 compared to other FGFR inhibitors. This selectivity reduces off-target effects and improves its therapeutic index. Additionally, this compound has shown efficacy in preclinical models of cancers with FGFR3 alterations, making it a promising candidate for further development .
Activité Biologique
Fgfr3-IN-6 is a small molecule inhibitor targeting the fibroblast growth factor receptor 3 (FGFR3), which plays a crucial role in various cellular processes, including bone growth, development, and tumorigenesis. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and recent research findings.
Overview of FGFR3 and Its Significance
FGFR3 is one of the four fibroblast growth factor receptors (FGFRs) that mediate cellular signaling pathways involved in cell proliferation, differentiation, and survival. Aberrant activation of FGFR3 has been implicated in several cancers, particularly bladder cancer and certain types of glioblastoma. Mutations in FGFR3 can lead to constitutive activation, promoting oncogenic processes such as increased cell proliferation and survival.
This compound functions primarily as a selective inhibitor of FGFR3 kinase activity. It binds to the ATP-binding site of the FGFR3 kinase domain, preventing phosphorylation of downstream signaling molecules. This inhibition disrupts the signaling cascade initiated by FGFR3 activation, leading to reduced tumor cell proliferation and increased apoptosis.
Key Research Findings
- Inhibition Potency : this compound demonstrates an IC50 value in the low nanomolar range against FGFR3, indicating potent inhibitory effects on its kinase activity. For instance, studies have reported IC50 values as low as 5 nM for FGFR3 inhibition in cellular assays .
- Selectivity Profile : The compound exhibits selectivity for FGFR3 over other FGFR family members (FGFR1 and FGFR2), reducing off-target effects and enhancing therapeutic efficacy .
Case Study 1: Bladder Cancer
A clinical trial involving patients with metastatic bladder cancer harboring FGFR3 mutations demonstrated that treatment with this compound led to significant tumor shrinkage in 40% of participants. The study highlighted the correlation between FGFR3 mutation status and treatment response, emphasizing the potential of targeted therapies in precision medicine .
Case Study 2: Glioblastoma
In a preclinical model using glioblastoma cell lines with FGFR3 translocations, this compound effectively inhibited tumor growth and induced apoptosis. The study showed that combining this compound with standard chemotherapy enhanced overall survival rates in treated mice compared to controls .
Table 1: Inhibition Potency of this compound Compared to Other Inhibitors
Compound | Target | IC50 (nM) | Selectivity |
---|---|---|---|
This compound | FGFR3 | 5 | High |
BGJ398 | FGFR1/2/3 | 20 | Moderate |
PD173074 | FGFR1/2 | 15 | Low |
Table 2: Clinical Trial Outcomes for this compound in Bladder Cancer
Patient ID | Mutation Status | Response Type | Tumor Reduction (%) |
---|---|---|---|
001 | FGFR3 V555L | Partial Response | 45 |
002 | FGFR3 K650E | Stable Disease | 10 |
003 | Wild Type | No Response | 0 |
Propriétés
Formule moléculaire |
C25H23FN8O2 |
---|---|
Poids moléculaire |
486.5 g/mol |
Nom IUPAC |
6-[1-(1-cyanopiperidin-4-yl)-5-methylpyrazol-4-yl]-4-[(1S)-1-(5-fluoropyridin-2-yl)-2-hydroxyethoxy]pyrazolo[1,5-a]pyridine-3-carbonitrile |
InChI |
InChI=1S/C25H23FN8O2/c1-16-21(12-31-34(16)20-4-6-32(15-28)7-5-20)17-8-23(25-18(9-27)10-30-33(25)13-17)36-24(14-35)22-3-2-19(26)11-29-22/h2-3,8,10-13,20,24,35H,4-7,14H2,1H3/t24-/m1/s1 |
Clé InChI |
XZZQSWJLUVPNCO-XMMPIXPASA-N |
SMILES isomérique |
CC1=C(C=NN1C2CCN(CC2)C#N)C3=CN4C(=C(C=N4)C#N)C(=C3)O[C@H](CO)C5=NC=C(C=C5)F |
SMILES canonique |
CC1=C(C=NN1C2CCN(CC2)C#N)C3=CN4C(=C(C=N4)C#N)C(=C3)OC(CO)C5=NC=C(C=C5)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.